molecular formula C11H16BNO3S B1443636 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone CAS No. 1452577-24-0

1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone

Cat. No. B1443636
M. Wt: 253.13 g/mol
InChI Key: YCNIPIQMCOSTLE-UHFFFAOYSA-N
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Description

The compound “1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also contains a tetramethyl-1,3,2-dioxaborolane group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetramethyl-1,3,2-dioxaborolane group is a boron-containing group that is often used in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Thiazole Derivatives in Scientific Research

Thiazoles and their derivatives are a prominent class of sulfur-containing heterocycles with wide-ranging applications in medicinal chemistry, environmental science, and materials science. The unique properties of thiazoles make them of interest in the development of new therapeutic agents, including antimicrobial, anticancer, antioxidant, and anti-inflammatory drugs.

Environmental Remediation

In the context of environmental science, thiazole derivatives, along with other redox mediators, have been explored for the enzymatic remediation of various organic pollutants in wastewater. These compounds can enhance the degradation efficiency of recalcitrant compounds, making them valuable in the treatment of industrial effluents (Husain & Husain, 2007).

Flame Retardants

Research on novel brominated flame retardants, which may include thiazole structures, has been significant in understanding their occurrence in indoor environments and their potential health impacts. Such studies highlight the need for ongoing research into safer and more environmentally friendly flame retardants (Zuiderveen et al., 2020).

Synthetic Methodologies

The synthesis and application of thiazole derivatives in various fields, including as intermediates in organic synthesis, have been widely documented. These compounds have shown potential in generating new chemical entities with significant biological activity (Ibrahim, 2011).

Bioactivities of Thiazole Derivatives

Thiazole derivatives have been extensively reviewed for their antibacterial activities, demonstrating significant efficacy against various bacteria and pathogens. This highlights their importance in the development of new antimicrobial agents (Mohanty et al., 2021).

Future Directions

The future directions for this compound could involve its use in the synthesis of other complex organic molecules. Similar compounds have been used in the production of COFs with imine linkages .

properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3S/c1-7(14)9-13-6-8(17-9)12-15-10(2,3)11(4,5)16-12/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNIPIQMCOSTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151170
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone

CAS RN

1452577-24-0
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1452577-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone
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1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone
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1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone
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1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone

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